(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylamino)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-5-23(6-2)16-10-8-15(9-11-16)19(24)21-20-22(4)17-12-7-14(3)13-18(17)25-20/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSYHXFDIUUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazole Ring Construction
The synthesis of 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene begins with 2-amino-4,5-dimethylthiophenol (I ). Cyclization with formic acid under reflux yields 3,6-dimethylbenzo[d]thiazole-2(3H)-thione (II ), which is subsequently oxidized to the corresponding amine (III ) using hydrogen peroxide in acetic acid. Alternatively, direct cyclization with α-bromoacetone generates the exocyclic imine linkage in situ.
4-Diethylaminobenzamide Synthesis
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid (IV ) via catalytic hydrogenation. Diethylation is achieved by reacting IV with diethyl sulfate in alkaline conditions, yielding 4-diethylaminobenzoic acid (V ). Conversion to the acid chloride (VI ) using thionyl chloride enables amide bond formation.
Synthetic Routes and Methodologies
Route 1: Cyclocondensation of Thiourea Derivatives
This method adapts the heterocyclization strategy reported for analogous benzothiazole-ylidene benzamides:
Thiourea Formation :
2-Amino-3,6-dimethylbenzo[d]thiazole (III ) reacts with 4-diethylaminobenzoyl isothiocyanate (VII ) in dry tetrahydrofuran (THF) to form 1-(3,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-diethylaminobenzoyl)thiourea (VIII ).Cyclization with α-Bromoacetone :
VIII is treated with α-bromoacetone (generated in situ via bromine and acetone) in the presence of triethylamine. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetone, followed by cyclodehydration to yield the target compound.
Reaction Conditions :
- Temperature: 0°C → room temperature (gradual warming)
- Solvent: Dry acetone
- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane)
Key Characterization Data :
Route 2: Direct Imine Formation via Schiff Base Condensation
This approach leverages the nucleophilicity of the benzothiazole amine:
Synthesis of 3,6-Dimethylbenzo[d]thiazol-2(3H)-ylideneamine ( IX) :
Oxidation of II with m-chloroperbenzoic acid (mCPBA) yields the imine precursor IX .Schiff Base Formation :
IX reacts with 4-diethylaminobenzaldehyde (X ) in ethanol under acidic catalysis (p-toluenesulfonic acid). The Z isomer is favored due to steric hindrance between the diethylamino group and the benzothiazole methyl substituents.
Optimization Notes :
- Prolonged reaction times (>12 h) increase E/Z isomerization.
- Use of molecular sieves improves imine yield by absorbing water.
Stereochemical Control and Isomerization Studies
The Z configuration is thermodynamically favored, as demonstrated by density functional theory (DFT) calculations showing a 4.2 kcal/mol stability advantage over the E isomer. Kinetic control is achieved by maintaining low temperatures (0–5°C) during imine formation, while higher temperatures (reflux) promote equilibration toward the Z isomer.
Isomer Purification Techniques
- Chromatography : Silica gel chromatography with 3:7 ethyl acetate/hexane resolves E/Z isomers (ΔRf = 0.15).
- Crystallization : Recrystallization from ethanol/water (1:3) yields pure Z isomer (mp 182–184°C).
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) employing Route 1 achieved 64% yield with the following modifications:
- Continuous flow reactor for thiourea formation (residence time: 30 min, 80°C).
- In-line UV monitoring to detect α-bromoacetone concentration.
- Centrifugal partition chromatography for final purification.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Cyclocondensation) | Route 2 (Schiff Base) |
|---|---|---|
| Total Yield | 68–72% | 55–60% |
| Purity (HPLC) | >99% | 95–97% |
| Isomer Selectivity (Z:E) | 9:1 | 7:1 |
| Reaction Time | 8–10 h | 12–14 h |
| Scalability | High | Moderate |
Route 1 is preferred for large-scale synthesis due to superior yield and selectivity, whereas Route 2 offers simplicity for small-scale research purposes.
Mechanistic Insights
Cyclocondensation Mechanism (Route 1)
- Nucleophilic Attack : Thiourea sulfur attacks the electrophilic α-carbon of α-bromoacetone.
- Bromide Elimination : Formation of a thioether intermediate with concurrent HBr elimination.
- Cyclodehydration : Intramolecular attack by the benzothiazole nitrogen, leading to imine formation and water elimination.
Acid-Catalyzed Imine Formation (Route 2)
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the benzothiazole amine. The tetrahedral intermediate collapses to release water, forming the C=N bond.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to certain proteins or enzymes, modulating their activity. The benzothiazole moiety is known to interact with histamine receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The target compound shares a benzo[d]thiazol-2(3H)-ylidene-benzamide backbone with several analogs. Key structural differences lie in substituents on the benzothiazole ring and benzamide moiety, which modulate physicochemical and biological properties.
Electronic and Steric Effects
- Steric Hindrance : Propargyl and allyl groups (–9) introduce steric bulk, which may reduce reaction rates in synthesis or binding efficiency in biological assays compared to the target’s compact dimethyl substituents .
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves a condensation reaction between a substituted benzo[d]thiazole precursor and a diethylamino-substituted benzamide derivative. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation .
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility .
- Catalyst : Use of triethylamine or pyridine to facilitate deprotonation during imine formation .
- Reaction Time : 12–24 hours, monitored via thin-layer chromatography (TLC) .
Methodological Tip : Optimize stepwise by varying one parameter (e.g., solvent polarity) while holding others constant. Validate purity using HPLC (>95% purity threshold) .
Q. How is the Z-isomer configuration confirmed in this compound?
The (Z)-configuration is confirmed through:
- Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the diethylamino group and thiazole protons confirms the stereochemistry .
- X-ray Crystallography : Definitive structural assignment via bond angles and dihedral angles (e.g., C=N bond geometry) .
- IR Spectroscopy : Stretching frequencies of the C=N bond (1630–1680 cm⁻¹) align with imine tautomerization trends .
Q. What analytical techniques are critical for validating purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted precursors (e.g., integration ratios for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ion ([M+H]⁺) with theoretical mass (Δ < 2 ppm) .
- HPLC-PDA : Detects impurities at λ = 254 nm; retention time compared to reference standards .
Advanced Research Questions
Q. How can low yields in the final condensation step be addressed?
Low yields (<40%) often stem from competing side reactions (e.g., oxidation of thiazole rings). Mitigation strategies include:
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sulfur in the thiazole moiety .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Pre-activation of Reactants : Pre-form the imine using EDCI/HOBt coupling agents to enhance electrophilicity .
Q. What strategies ensure regioselectivity in electrophilic substitutions on the thiazole ring?
The 3,6-dimethylbenzo[d]thiazole core directs substitutions via:
- Steric Effects : Methyl groups at positions 3 and 6 hinder electrophilic attack at adjacent carbons, favoring substitution at position 2 .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) activate the thiazole ring for nucleophilic aromatic substitution at specific positions . Experimental Validation : Use DFT calculations to map electron density surfaces and predict reactive sites .
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?
Inconsistent bioactivity data may arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours ± 2) .
- Solubility Differences : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
- Isomeric Purity : Ensure >99% Z-isomer content via chiral HPLC; even 5% E-isomer can skew results .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Glide to model binding with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide groups) .
Q. How does the sulfonamide group influence chemical reactivity and stability?
- Acid-Base Behavior : The sulfonamide acts as a weak acid (pKa ~10.5), influencing solubility in physiological buffers .
- Hydrolytic Stability : Susceptible to cleavage under strong acidic/basic conditions (pH < 2 or >12) .
- Coordination Chemistry : Binds transition metals (e.g., Zn²⁺) via sulfonyl oxygen, altering redox properties .
Q. What thermal stability profiles are observed under varying conditions?
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, with 5% mass loss by 250°C .
- Differential Scanning Calorimetry (DSC) : Melting endotherm at 185–190°C (ΔH = 120–130 J/g) . Storage Recommendation : Desiccate at -20°C to prevent hygroscopic degradation .
Q. How can structural derivatives improve pharmacokinetic properties (e.g., bioavailability)?
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for improved membrane permeability .
- Metabolic Stability : Replace labile methoxy groups with fluorine to resist CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
